5-amino-N-benzyl-2-chloro-N-ethylbenzamide
Overview
Description
5-amino-N-benzyl-2-chloro-N-ethylbenzamide (5-ABEC) is a chemical compound that has been studied in recent years due to its potential applications in the field of scientific research. It has been used as a starting material for the synthesis of a variety of other compounds, and has been studied for its biological and physiological effects.
Scientific Research Applications
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Synthesis and Characterization of Benzamides
- Field : Organic Chemistry
- Application Summary : Benzamides are synthesized from carboxylic acids and amines . They are significant in medical, industrial, biological, and potential drug industries .
- Methods : The synthesis of benzamides can be achieved through the direct condensation of carboxylic acids and amines . The products are then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : The synthesized benzamides are used in various applications, including as potential drugs .
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Antioxidant and Antibacterial Activities of Benzamides
- Field : Biochemistry
- Application Summary : Some benzamides exhibit antioxidant and antibacterial activities .
- Methods : The in vitro antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
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Proteomics Research
- Field : Biochemistry
- Application Summary : “5-amino-N-benzyl-2-chloro-N-ethylbenzamide” can be used in proteomics research .
- Methods : The specific methods of application in proteomics research would depend on the particular experiment being conducted. Proteomics involves the large-scale study of proteins, particularly their structures and functions .
- Results : The outcomes of such research could lead to new insights into protein function and interactions, potentially informing the development of new therapeutic strategies .
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Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The amino–yne click reaction, which could potentially involve “5-amino-N-benzyl-2-chloro-N-ethylbenzamide”, has been used in various applications .
- Methods : This reaction is characterized by its spontaneity, the ubiquity of amines, and the cleavability of products with specific stimuli .
- Results : The amino–yne click reaction has been used in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
-
Proteomics Research
- Field : Biochemistry
- Application Summary : “5-amino-N-benzyl-2-chloro-N-ethylbenzamide” can be used in proteomics research .
- Methods : The specific methods of application in proteomics research would depend on the particular experiment being conducted. Proteomics involves the large-scale study of proteins, particularly their structures and functions .
- Results : The outcomes of such research could lead to new insights into protein function and interactions, potentially informing the development of new therapeutic strategies .
-
Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The amino–yne click reaction, which could potentially involve “5-amino-N-benzyl-2-chloro-N-ethylbenzamide”, has been used in various applications .
- Methods : This reaction is characterized by its spontaneity, the ubiquity of amines, and the cleavability of products with specific stimuli .
- Results : The amino–yne click reaction has been used in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
properties
IUPAC Name |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKTUVFAFYFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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